2-Methyl-7-nitronaphthalene 2-Methyl-7-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 91137-28-9
VCID: VC18465436
InChI: InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

2-Methyl-7-nitronaphthalene

CAS No.: 91137-28-9

Cat. No.: VC18465436

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-7-nitronaphthalene - 91137-28-9

Specification

CAS No. 91137-28-9
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 2-methyl-7-nitronaphthalene
Standard InChI InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3
Standard InChI Key XJUSCPOBHFZRKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-Methyl-7-nitronaphthalene (C₁₁H₉NO₂) is a bicyclic aromatic hydrocarbon featuring a naphthalene backbone substituted with a methyl group at position 2 and a nitro group at position 7 . Key structural identifiers include:

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

  • CAS Registry Number: 91137-28-9

  • InChIKey: XJUSCPOBHFZRKU-UHFFFAOYSA-N

  • SMILES Notation: CC1=CC2=C(C=C1)C=CC(=C2)N+[O-]

The compound’s planar structure facilitates π-π interactions, influencing its reactivity and solubility .

Physical and Thermodynamic Properties

Physical properties are critical for industrial handling and synthesis optimization:

PropertyValueSource
Melting Point105°C
Boiling Point335.1°C (predicted)
Density1.234 g/cm³
Flash Point163.2°C
Topological Polar Surface45.8 Ų
Refractive Index1.652

The compound is insoluble in water but soluble in organic solvents like ethanol and chloroform .

Synthesis and Reaction Pathways

Nitration Strategies

While direct synthesis methods for 2-methyl-7-nitronaphthalene are sparsely documented, analogous nitration techniques for mono- and dinitronaphthalenes provide insights. Typical protocols involve:

  • Mixed Acid Nitration: Combining nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate nitronium ions (NO₂⁺), which electrophilically attack the aromatic ring . For example, naphthalene nitration at 50–60°C yields 1-nitronaphthalene as the major product .

  • Solvent-Mediated Reactions: Glacial acetic acid enhances reaction homogeneity, minimizing byproducts like dinitro derivatives .

Challenges in Regioselectivity

Achieving precise regioselectivity for the 7-position remains challenging due to:

  • Steric Effects: The methyl group at position 2 may direct nitration to the less hindered 7-position .

  • Electronic Effects: Electron-donating methyl groups activate specific ring positions, while nitro groups deactivate the ring .

Industrial and Research Applications

Chemical Intermediate

2-Methyl-7-nitronaphthalene serves as a precursor in synthesizing:

  • Dyes and Pigments: Nitroaromatics are key intermediates for azo dyes .

  • Pharmaceuticals: Functionalized naphthalenes are explored for drug discovery .

Material Science

The compound’s planar structure and nitro group make it a candidate for:

  • Fluorescence Quenchers: Nitro groups efficiently quench excited states in photochemical applications .

  • Polymer Additives: Enhances thermal stability in resins .

Future Research Directions

Synthetic Optimization

  • Catalytic Nitration: Explore zeolites or ionic liquids to improve regioselectivity .

  • Green Chemistry: Develop solvent-free or microwave-assisted protocols .

Biological Studies

  • Carcinogenicity Screening: Assess long-term exposure risks, given structural similarities to toxic nitronaphthalenes .

  • Metabolic Pathways: Investigate cytochrome P450-mediated oxidation .

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